molecular formula C24H27N3OS B2737981 4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-97-1

4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2737981
CAS No.: 396720-97-1
M. Wt: 405.56
InChI Key: UICWTFYTVBPHHO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide and tert-butyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development and other biomedical applications.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: Its unique chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • 2,4-Di-tert-butylphenol

Uniqueness

What sets 4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide apart from similar compounds is its unique thieno[3,4-c]pyrazole core, which imparts distinct biological activity and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological effects.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thieno[3,4-c]pyrazole moiety followed by the introduction of the benzamide functional group. The detailed synthetic pathway can be derived from related compounds in the literature, where various methods such as condensation reactions and cyclization processes are employed.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings are summarized below:

Antitumor Activity

Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Thieno[3,4-c]pyrazole derivatives have also been reported to possess anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α in vitro and in vivo .

Antibacterial Effects

Some studies suggest that thieno[3,4-c]pyrazole derivatives can exhibit antibacterial properties against a range of pathogenic bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[3,4-c]pyrazole core significantly influence biological activity. The presence of electron-donating groups (like tert-butyl) enhances potency against certain targets while maintaining selectivity for cancerous cells over normal cells.

Modification Effect on Activity
Electron-donating groupsIncreased potency against cancer cells
Substituted phenyl ringsEnhanced anti-inflammatory effects
Alkyl substituentsImproved solubility and bioavailability

Case Studies

  • Antitumor Efficacy : A study on a series of pyrazole derivatives demonstrated that compounds with similar structural features to this compound showed IC50 values in the low micromolar range against various cancer cell lines including MCF-7 and A549 cells. This indicates a promising potential for further development as anticancer agents.
  • Anti-inflammatory Mechanism : In vivo studies using animal models of inflammation revealed that compounds with this structural framework reduced paw edema significantly compared to controls, suggesting effective modulation of inflammatory pathways.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-15-6-11-21(16(2)12-15)27-22(19-13-29-14-20(19)26-27)25-23(28)17-7-9-18(10-8-17)24(3,4)5/h6-12H,13-14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWTFYTVBPHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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